FAM phosphoramidite, 6-isomer

Übersicht

Beschreibung

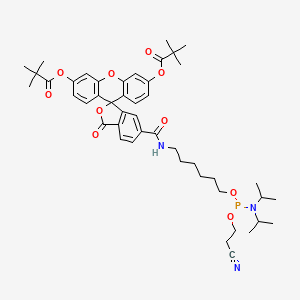

FAM phosphoramidite, 6-isomer, is a standard fluorescein (FAM) phosphoramidite used for 5’-terminal oligonucleotide labeling . It is an optically pure isomer, not a mixture . This highly purified amidite reagent ensures excellent coupling results with various synthesizers .

Synthesis Analysis

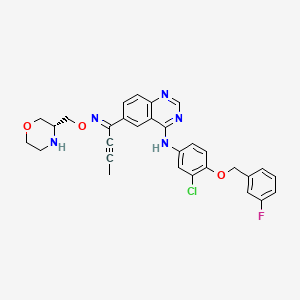

The 6-FAM™ Dye Phosphoramidite is used for the 5’ attachment of FAM™ dye during oligonucleotide synthesis . The label is treated as if it were simply another base: It is inserted at the appropriate place in the sequence and incorporated automatically . On-instrument labeling typically saves hours of post-synthesis manual processing .Molecular Structure Analysis

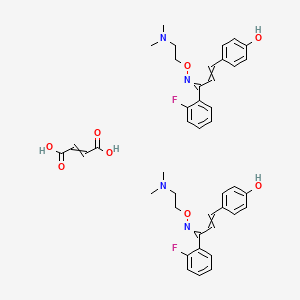

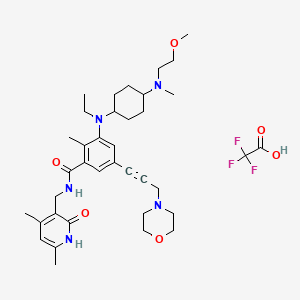

The molecular formula of FAM phosphoramidite, 6-isomer is C46H58N3O10P . Its molecular weight is 843.94 .Chemical Reactions Analysis

The FAM phosphoramidite, 6-isomer is a modifying reagent for the synthesis of labeled with fluorescein oligonucleotides . For the purpose of the introduction of fluorescent labels, this type of phosphoramidites is obtained with a 6-aminohexanoate linkage as a spacer between the skeleton and the functional group .Physical And Chemical Properties Analysis

FAM phosphoramidite, 6-isomer has good solubility in acetonitrile and DCM . Its spectral properties include an excitation/absorption maximum at 492 nm and an emission maximum at 517 nm .Wissenschaftliche Forschungsanwendungen

FAM phosphoramidite, 6-isomer , also known as 6-FAM™ Dye Phosphoramidite , is a single-isomer fluorescein dye . It’s primarily used in the field of nucleic acid labeling and oligo synthesis . Here are some details about its application:

- Specific Scientific Field : Nucleic Acid Labeling & Oligo Synthesis .

- Summary of the Application : 6-FAM™ Dye Phosphoramidite is used for the 5’ attachment of FAM™ dye during oligonucleotide synthesis . It’s an optically pure isomer, not a mixture . The label is treated as if it were simply another base: It is inserted at the appropriate place in the sequence and incorporated automatically .

- Methods of Application or Experimental Procedures : The 6-FAM™ Dye Phosphoramidite is used for online addition of the label during synthesis, saving time in production of labeled probes and primers . It’s designed and optimized for use with ABI™ synthesizers, guaranteeing reliable nucleic acid synthesis .

- Results or Outcomes : The use of 6-FAM™ Dye Phosphoramidite allows for the detection and analysis of labeled PCR products on ABI PRISM™ genetic analysis systems . It’s equally useful in applications historically employing isotopic labels . As such, it eliminates the hazard associated with handling, storage, and disposal of radioactive materials .

-

Cartridge Purification of 6-FAM™ Dye Phosphoramidite

- Application Summary : This method involves the purification of 6-FAM modified oligonucleotide, resulting in highly pure oligonucleotide .

- Methods : The full-length target oligonucleotide is purified using a method that selects for intact 3’ and 5’ terminals . The cartridge purification protocol is applicable for many of the convenient disposable products available for rapid oligonucleotide purification .

- Results : The FAM labeled oligo is purified more precisely by the cartridge purification with comparatively short time .

-

Hydroxyprolinol-based FAM Phosphoramidite

- Application Summary : FAM phosphoramidite, 6-isomer (Pro) is a hydroxyprolinol-derived reagent suitable for 5’ and internal labeling .

- Methods : This reagent is used for the synthesis of labeled with fluorescein oligonucleotides .

- Results : The use of this compound results in oligonucleotides labeled with fluorescein, which can be used in various biochemical applications .

-

Fluorescent Labeling in Genetic Analysis Systems

- Application Summary : 6-FAM™ is a single-isomer fluorescein dye designed for detection and analysis of labeled PCR products on ABI PRISM™ genetic analysis systems .

- Methods : The 6-FAM™ Dye Phosphoramidite is used for the 5’ attachment of FAM™ dye during oligonucleotide synthesis . The label is treated as if it were simply another base: It is inserted at the appropriate place in the sequence and incorporated automatically .

- Results : This application eliminates the hazard associated with handling, storage, and disposal of radioactive materials . It is equally useful in applications historically employing isotopic labels .

-

Fluorescent Labeling for pH Sensing

- Application Summary : 6-FAM™ is commonly used for attachment to oligonucleotides and is compatible with most fluorescence detection equipment . Below pH 7, 6-FAM™ becomes protonated, which results in decreased fluorescence .

- Methods : It is typically used in the pH range 7.5-8.5 . The quantum yield of fluorescein is measured to 95% at 0.1 M NaOH at 22°C with excitation at 496 nm .

- Results : This application allows for precise pH sensing in biochemical experiments .

Safety And Hazards

Zukünftige Richtungen

The 6-FAM™ Dye Phosphoramidite is designed for detection and analysis of labeled PCR products on ABI PRISM™ genetic analysis systems . It is equally useful in applications historically employing isotopic labels . This suggests that it could be used in future research and development in the field of genetic analysis.

Eigenschaften

IUPAC Name |

[6-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H58N3O10P/c1-29(2)49(30(3)4)60(55-25-15-22-47)54-24-14-12-11-13-23-48-40(50)31-16-19-34-37(26-31)46(59-41(34)51)35-20-17-32(56-42(52)44(5,6)7)27-38(35)58-39-28-33(18-21-36(39)46)57-43(53)45(8,9)10/h16-21,26-30H,11-15,23-25H2,1-10H3,(H,48,50) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPYJVWEJNTXLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)OC(=O)C(C)(C)C)OC5=C3C=CC(=C5)OC(=O)C(C)(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H58N3O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80728831 | |

| Record name | 6-Fluorescein Phosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

843.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluorescein Phosphoramidite | |

CAS RN |

204697-37-0 | |

| Record name | 6-Fluorescein Phosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

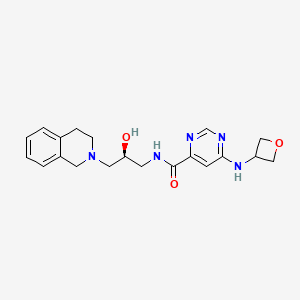

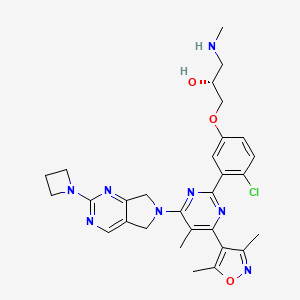

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[3-(Benzhydryloxyiminomethyl)-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B607334.png)

![1-(3-((((2R,3S,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea](/img/structure/B607349.png)

![N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B607355.png)